![molecular formula C9H6N2O2 B1464823 1H-吡咯并[2,3-b]吡啶-3,4-二甲醛 CAS No. 1190311-90-0](/img/structure/B1464823.png)
1H-吡咯并[2,3-b]吡啶-3,4-二甲醛
描述
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
科学研究应用
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde has numerous applications in scientific research:
作用机制
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors .
Mode of Action
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde interacts with its targets by inhibiting their activity. For instance, a derivative of this compound, referred to as compound 4h, exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that compound 4h, a derivative of 1h-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell growth and survival.
Cellular Effects
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde has been shown to affect various cell types, particularly cancer cells. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism underscores its therapeutic potential in oncology.
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde exerts its effects through direct binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, preventing the activation of downstream signaling pathways . The compound’s ability to inhibit FGFR-dependent signaling pathways is crucial for its anti-cancer properties, as it disrupts processes essential for tumor growth and progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed, indicating a narrow therapeutic window. These findings emphasize the importance of dose optimization in preclinical studies.
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes oxidation and conjugation reactions
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. Additionally, the compound’s distribution profile is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyridine ring, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms, leading to different chemical properties and reactivity.
1H-pyrrolo[3,4-b]pyridine: Another similar compound with variations in the ring structure, affecting its biological activity and applications.
Uniqueness: The unique structure of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, with its specific arrangement of nitrogen atoms and aldehyde groups, makes it particularly valuable for certain chemical reactions and biological applications .
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVQERJAFBDBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248977 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-90-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


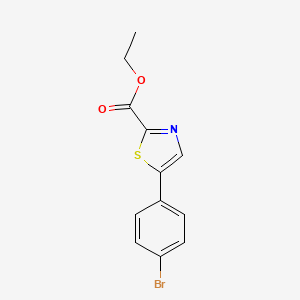
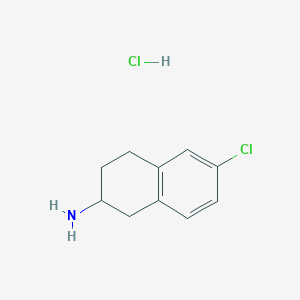
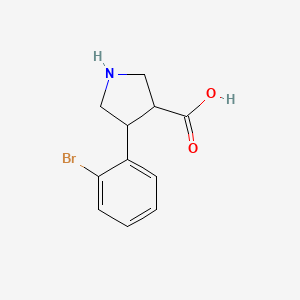

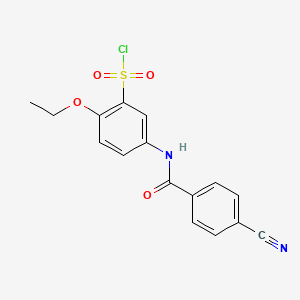

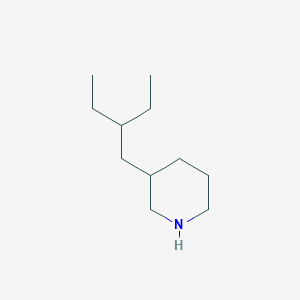
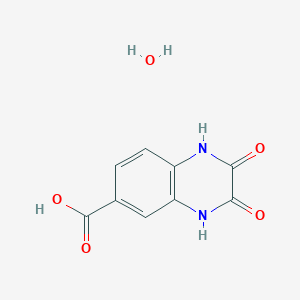
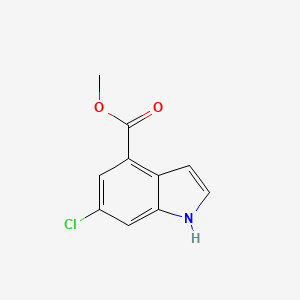

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
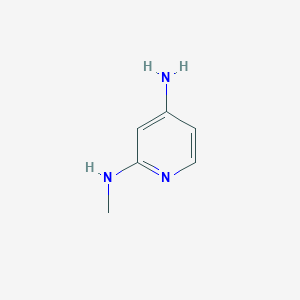
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)

